![molecular formula C23H25N3O2S2 B2748020 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 503432-24-4](/img/structure/B2748020.png)
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thieno[2,3-d]pyrimidin-4-one derivative. Thienopyrimidinones are a class of compounds that contain a pyrimidinone ring fused to a thiophene ring. They are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains several functional groups, including a thienopyrimidinone core, a sulfanyl group, a phenyl group, a prop-2-enyl group, and a 4-Methylpiperidin-1-yl group. These groups can have significant effects on the compound’s physical and chemical properties .Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
The compound, as part of a broader class of thieno[2,3-d]pyrimidine derivatives, has shown potential as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair. Such inhibitors can have therapeutic applications in cancer treatment by targeting the rapid cell division characteristic of cancer cells. The study demonstrated the synthesis of classical and nonclassical analogues of these compounds, highlighting their inhibitory activities against human TS and DHFR, with one classical analogue emerging as the most potent dual inhibitor known to date (Gangjee, Qiu, Li, & Kisliuk, 2008).
Interaction with Bovine Serum Albumin
Another aspect of research into compounds with a similar structure involves their interaction with bovine serum albumin (BSA), an important protein in drug delivery and pharmacokinetics. Studies on p-hydroxycinnamic acid derivatives, which share structural similarities, examined their binding to BSA. Understanding these interactions can provide insights into the bioavailability and distribution of such compounds within the body (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Synthesis and Biological Activity Spectrum
The compound belongs to a class of heterocyclic systems known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. Research into new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives highlights the synthesis of compounds with significant potential in various therapeutic areas. This underscores the versatility and importance of exploring the chemical space around such structures for drug development (Bassyouni & Fathalla, 2013).
Antitumor Activity
Further investigations into the derivatives of thieno[2,3-d]pyrimidine have led to the synthesis of compounds with significant antitumor activity. This research is pivotal in identifying new chemotherapeutic agents that can target specific cancer cells with high efficacy and potentially lower toxicity compared to existing treatments. The synthesis of new compounds and their evaluation against various cancer cell lines offer promising avenues for the development of novel anticancer therapies (Hafez & El-Gazzar, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-3-11-26-22(28)18-14-19(17-7-5-4-6-8-17)30-21(18)24-23(26)29-15-20(27)25-12-9-16(2)10-13-25/h3-8,14,16H,1,9-13,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQMONZAAZNRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

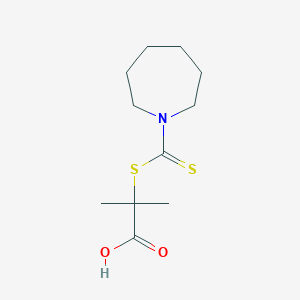
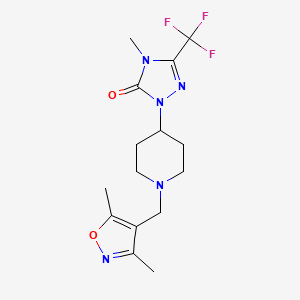
![8-chloro-2-(2,3-dimethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2747943.png)

![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2747947.png)
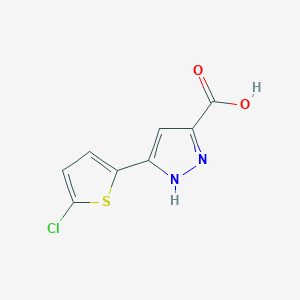

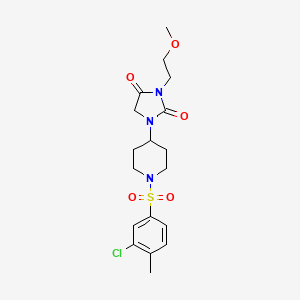
![ethyl 4-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2747951.png)
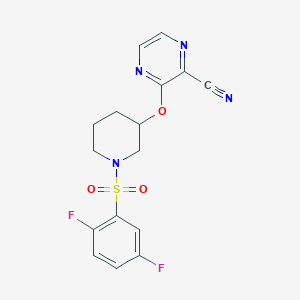
![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

